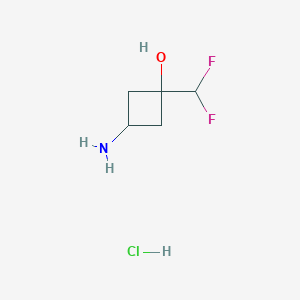

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride

Description

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is a fluorinated cyclobutane derivative characterized by a unique combination of functional groups: a primary amine, a difluoromethyl group, and a hydroxyl group. This compound is of interest in medicinal chemistry due to the synergistic effects of fluorine and the strained cyclobutane ring, which often enhance metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula |

C5H10ClF2NO |

|---|---|

Molecular Weight |

173.59 g/mol |

IUPAC Name |

3-amino-1-(difluoromethyl)cyclobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-4(7)5(9)1-3(8)2-5;/h3-4,9H,1-2,8H2;1H |

InChI Key |

GBDLVIWOANMERN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(F)F)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride with structurally related compounds:

Key Observations:

- However, this may reduce aqueous solubility, a trade-off critical in drug design.

- Ring Strain : Cyclobutane rings impart conformational rigidity, which can enhance target binding. The presence of fluorine further stabilizes the ring against metabolic degradation .

Biological Activity

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the cyclobutane ring and the difluoromethyl group, suggest diverse interactions with biological targets, which may lead to novel therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane core with an amino group and a difluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 173.57 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The difluoromethyl group can enhance binding affinity to enzymes by participating in non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against pathogenic bacteria, particularly strains of Mycobacterium tuberculosis (Mtb), through disruption of essential metabolic pathways.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride. A high-throughput screening against a library of compounds identified several hits with significant inhibitory concentrations (IC) against Mtb.

| Compound | MIC (µM) | % Inhibition at 20 µM |

|---|---|---|

| Compound A | < 2 | 99% |

| Compound B | 6.3 | 98% |

| Compound C | 23 | 97% |

These results indicate that certain analogs exhibit potent activity against Mtb, with MIC values suggesting strong inhibition at low concentrations .

Cytotoxicity Studies

In addition to antimicrobial testing, cytotoxicity assays were performed using HepG2 cell lines to assess the safety profile of the compound.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | >80 | HepG2 |

| Compound B | 30 | HepG2 |

| Compound C | 27 | HepG2 |

The data suggest that while some compounds show promising antibacterial activity, they also maintain acceptable levels of cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclobutane ring and substituents significantly affect biological activity. For example, replacing the difluoromethyl group with other functional groups can alter the compound's potency and selectivity.

Key Findings:

- Fluorination : The introduction of fluorine atoms generally enhances biological activity due to increased lipophilicity and improved binding characteristics .

- Amino Group Positioning : The position of the amino group relative to other substituents affects both receptor affinity and enzyme inhibition potential.

Case Studies

- Study on Mycobacterium tuberculosis : A recent investigation highlighted that certain derivatives of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride exhibited MIC values below 20 µM against Mtb, indicating strong potential as anti-tubercular agents .

- Cytotoxicity in Cancer Models : Research involving HepG2 cells showed that some derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth, suggesting a favorable therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.